1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea
Description
1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a morpholine ring, an oxadiazole ring, and a urea moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Properties
IUPAC Name |
1-[(4-methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O3/c1-9-15-11(17-21-9)13(2,3)16-12(19)14-7-10-8-18(4)5-6-20-10/h10H,5-8H2,1-4H3,(H2,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNQSRHWXSQLAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C)(C)NC(=O)NCC2CN(CCO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Synthesis of the Morpholine Derivative:
- The morpholine ring can be introduced by reacting an appropriate amine with an epoxide or by cyclization of diethanolamine derivatives.
- Typical conditions involve heating with a base such as sodium hydroxide (NaOH).
-
Coupling of the Two Fragments:
- The final step involves coupling the morpholine derivative with the oxadiazole derivative using a urea-forming reagent such as isocyanates or carbodiimides.
- This reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et₃N).
Major Products:
- Oxidized derivatives (e.g., N-oxides)
- Reduced derivatives (e.g., alcohols, amines)
- Substituted derivatives (e.g., alkylated or acylated products)
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug development, particularly for its possible anti-inflammatory or anticancer activities.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Potential use in agricultural chemicals as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea is not fully elucidated but may involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It could affect signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
- 1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea can be compared with other urea derivatives and oxadiazole-containing compounds.
- Examples include:
- 1-(Morpholin-4-ylmethyl)-3-(2-phenylethyl)urea
- 3-(2-(5-Methyl-1,2,4-oxadiazol-3-yl)ethyl)-1-phenylurea
Uniqueness:
- The combination of the morpholine ring and the oxadiazole ring in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- The specific substitution pattern and the presence of both nitrogen and oxygen heteroatoms contribute to its unique reactivity and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
